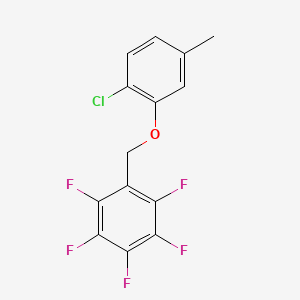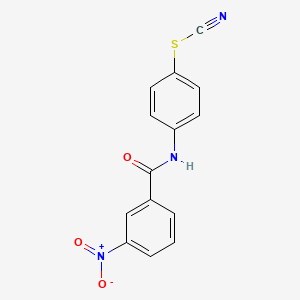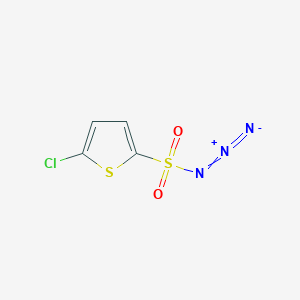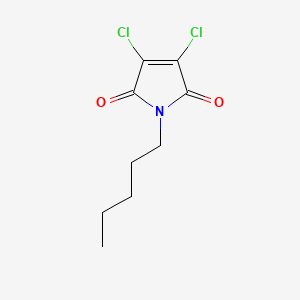![molecular formula C15H12O2 B14417493 (1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene CAS No. 83773-59-5](/img/structure/B14417493.png)
(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene is a complex organic compound characterized by its unique bicyclic structure. This compound features a naphthalene moiety, which is a fused pair of benzene rings, attached to a dioxabicycloheptene framework. The stereochemistry at the 1-position is specified as R, indicating the spatial arrangement of the substituents around this chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene typically involves a multi-step process. One common approach starts with the preparation of the naphthalene derivative, which is then subjected to a series of cyclization reactions to form the bicyclic structure. Key steps may include:
Formation of the Naphthalene Derivative: This can be achieved through Friedel-Crafts acylation or alkylation reactions.
Cyclization: The naphthalene derivative undergoes intramolecular cyclization under acidic or basic conditions to form the dioxabicycloheptene ring system.
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the desired (1R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the naphthalene ring or the bicyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated or alkylated products.
科学研究应用
(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential pharmacological effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its rigid and stable bicyclic framework.
作用机制
The mechanism of action of (1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1S)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene: The enantiomer of the compound with different stereochemistry.
Naphthalene Derivatives: Compounds with similar naphthalene moieties but different substituents or ring systems.
Dioxabicycloheptene Derivatives: Compounds with similar bicyclic frameworks but different aromatic groups.
Uniqueness
(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene is unique due to its specific stereochemistry and the combination of the naphthalene and dioxabicycloheptene structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
83773-59-5 |
|---|---|
分子式 |
C15H12O2 |
分子量 |
224.25 g/mol |
IUPAC 名称 |
(1R)-6-naphthalen-1-yl-2,7-dioxabicyclo[3.2.0]hept-3-ene |
InChI |
InChI=1S/C15H12O2/c1-2-6-11-10(4-1)5-3-7-12(11)14-13-8-9-16-15(13)17-14/h1-9,13-15H/t13?,14?,15-/m1/s1 |
InChI 键 |
HRCGXCMHJQHPJQ-YMAMQOFZSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4C=CO[C@@H]4O3 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4C=COC4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14417420.png)




![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)


![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)

![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)

![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
